molecular formula C16H13ClN2O3S2 B2983473 5-chloro-N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide CAS No. 1705675-32-6

5-chloro-N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide

Cat. No. B2983473
CAS RN: 1705675-32-6
M. Wt: 380.86
InChI Key: KGXGXJAASUJNNN-UHFFFAOYSA-N
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Description

5-chloro-N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide, also known as GSK-J4, is a chemical compound that has been extensively studied for its potential therapeutic applications. GSK-J4 is a potent inhibitor of the histone demethylase enzyme, JMJD3, which has been implicated in various disease states, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Anti-Fibrotic Applications

This compound has shown potential in the treatment of fibrotic diseases. In medicinal chemistry, derivatives of the pyridin-2-yloxy moiety have been synthesized and evaluated for their anti-fibrotic activities . These compounds, including 5-chloro-N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide, may inhibit the expression of collagen and hydroxyproline, which are key markers in the development of fibrosis.

Organoboron Chemistry

In the realm of organic synthesis, organoboron compounds are invaluable. The compound could be utilized in the development of new boronic esters, which are pivotal in Suzuki–Miyaura coupling reactions . This application is crucial for creating complex molecules in pharmaceuticals and materials science.

Kinase Inhibition

Compounds with a similar structure have been used as kinase inhibitors, targeting specific enzymes involved in cell signaling pathways . This application is particularly relevant in the development of new cancer therapies, where precise inhibition of kinases can prevent the proliferation of cancer cells.

properties

IUPAC Name

5-chloro-N-[(3-pyridin-2-yloxyphenyl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c17-14-7-8-16(23-14)24(20,21)19-11-12-4-3-5-13(10-12)22-15-6-1-2-9-18-15/h1-10,19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXGXJAASUJNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide

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